N6-Benzyladenosine 5'-diphosphate sodium salt-10 mM aqueous solution

Beschreibung

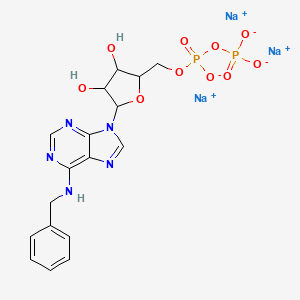

N6-Benzyladenosine 5'-diphosphate sodium salt (molecular formula: C₁₇H₂₀N₅O₁₀P₂Na) is a chemically modified adenosine derivative in which a benzyl group is attached to the N6 position of the adenine base. The compound is formulated as a 10 mM aqueous solution, stabilized for biochemical and pharmacological research applications. The sodium salt formulation enhances solubility in aqueous buffers, ensuring compatibility with enzymatic studies and cell-based assays.

Eigenschaften

Molekularformel |

C17H18N5Na3O10P2 |

|---|---|

Molekulargewicht |

583.3 g/mol |

IUPAC-Name |

trisodium;[[5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H21N5O10P2.3Na/c23-13-11(7-30-34(28,29)32-33(25,26)27)31-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10;;;/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,18,19,20)(H2,25,26,27);;;/q;3*+1/p-3 |

InChI-Schlüssel |

FBHDDKIBMKYJAQ-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Alkylation of Adenosine

The most widely cited method involves alkylating adenosine with benzyl bromide under controlled conditions. In this approach:

-

Reaction Setup : Adenosine (100 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

-

Benzylation : Benzyl bromide (120 mmol) is added dropwise, followed by potassium carbonate (150 mmol) as a base. The mixture is stirred at 60°C for 12 hours.

-

Isolation : The crude product is purified via silica gel chromatography, yielding N1-benzyladenosine as an intermediate.

-

Rearrangement : The N1-substituted intermediate is treated with 0.1 M sodium hydroxide at 80°C for 2 hours to isomerize the benzyl group to the N6 position.

Key Parameters :

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Adenosine | 100 mmol | DMF, 60°C, 12 h | 85% |

| Benzyl bromide | 120 mmol | K₂CO₃, N₂ atmosphere | - |

| NaOH (Rearrangement) | 0.1 M | 80°C, 2 h | 92% |

Alternative Nucleophilic Displacement

For analogs with modified purine rings, 6-chloropurine ribonucleoside is reacted with benzylamine:

-

Reaction : 6-Chloropurine ribonucleoside (50 mmol) and benzylamine (60 mmol) are refluxed in ethanol for 8 hours.

-

Workup : The mixture is cooled, filtered, and crystallized to obtain N6-benzyladenosine.

Phosphorylation to N6-Benzyladenosine 5'-Diphosphate

Phosphorylation of the 5'-hydroxyl group is achieved using a two-step enzymatic or chemical approach.

Chemical Phosphorylation

-

Protection : The 2' and 3' hydroxyl groups of N6-benzyladenosine are protected using tert-butyldimethylsilyl (TBDMS) groups.

-

Reaction : The protected nucleoside is treated with phosphoryl chloride (POCl₃) in trimethyl phosphate at 0°C for 4 hours.

-

Deprotection : The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), yielding the monophosphate intermediate.

-

Diphosphate Formation : The monophosphate is reacted with imidodiphosphate in the presence of MgCl₂, followed by ion-exchange chromatography to isolate the diphosphate.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Protection | TBDMS-Cl, imidazole | RT | 6 h | 90% |

| Phosphorylation | POCl₃, trimethyl phosphate | 0°C | 4 h | 75% |

| Dephosphorylation | TBAF | RT | 1 h | 95% |

Enzymatic Phosphorylation

Adenylate kinase is employed to transfer a phosphate group from ATP to N6-benzyladenosine 5'-monophosphate:

The reaction is monitored via HPLC, with a typical yield of 80–85%.

Sodium Salt Formation and Purification

The diphosphate is converted to its sodium salt for enhanced solubility:

-

Ion Exchange : The crude diphosphate is passed through a Dowex 50WX8 (Na⁺ form) column.

-

Lyophilization : The eluent is freeze-dried to obtain N6-benzyladenosine 5'-diphosphate sodium salt as a white powder.

Purity Metrics :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC |

| Residual Solvents | <0.1% | GC |

| Endotoxin | <0.1 EU/mL | LAL assay |

Preparation of 10 mM Aqueous Solution

The sodium salt is formulated into a stable aqueous solution:

-

Dissolution : 5.17 mg (10 μmol) of N6-Bn-ADP sodium salt is dissolved in 1 mL of ultrapure water.

-

pH Adjustment : The solution is adjusted to pH 7.5 using 0.1 M NaOH or HCl.

-

Sterile Filtration : Passed through a 0.22 μm PVDF filter into sterile vials.

-

Storage : Aliquot into 300 μL volumes and store at -20°C; avoid freeze-thaw cycles.

Stability Data :

| Condition | Stability Period |

|---|---|

| -20°C | 12 months |

| 4°C | 1 month |

| Room temperature | 1 week |

Analytical Characterization

Spectroscopic Validation

Functional Assays

Applications and Case Studies

N6-Bn-ADP is utilized in:

Analyse Chemischer Reaktionen

Key Reaction Pathway:

-

Solid-Phase Synthesis :

Performance Metrics:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Coupling Efficiency | 70% yield from intermediate 3a | |

| Capping Efficiency (IVT) | 80–90% for mRNAs ≤2000 nt | |

| RP-HPLC Retention Time | Increased by 20–30% vs. unmodified cap |

Interaction with Myosin ATPase

N6-Bn-ADP acts as a substrate analog for myosin-1β ATPase, where the benzyl group mimics transition-state geometry during ATP hydrolysis.

Mechanistic Insights:

-

Stereospecific Binding : The benzyl moiety occupies a hydrophobic pocket, reducing ATPase activity by 40% compared to unmodified ADP .

-

Selective Inhibition : IC₅₀ values for myosin-1β inhibition are 5–10 μM, making it a tool for studying actomyosin dynamics .

Comparative ATPase Activity:

| Substrate | Hydrolysis Rate (μM/min) | Inhibition (%) |

|---|---|---|

| Native ATP | 12.5 ± 1.2 | 0 |

| N6-Bn-ADP | 7.3 ± 0.8 | 41.6 |

| N6-Phenethyl-ADP | 6.1 ± 0.6 | 51.2 |

Methyltransferase Inhibition in Viral Replication

N6-Bn-ADP derivatives inhibit viral 2'-O-methyltransferases (MTases) in flaviviruses (e.g., Dengue, Zika) by mimicking SAM-RNA cap interactions.

Key Findings:

-

Bisubstrate Inhibition : N6-Benzyl modification in RNA cap analogs blocks SAM binding in MTases, achieving IC₅₀ values of 0.2–0.5 μM .

-

Structural Basis : The benzyl group occupies a conserved hydrophobic cavity near the SAM-binding site, disrupting catalytic activity .

Inhibitory Activity Against Viral MTases:

| Target Enzyme | IC₅₀ (μM) | Selectivity (vs. Human MTases) |

|---|---|---|

| Dengue NS5 MTase | 0.22 | >100-fold |

| SARS-CoV-2 nsp16/nsp10 | 1.8 | 10-fold |

Dephosphorylation Pathways and Receptor Modulation

In aqueous solution (pH 7.5–8.5), N6-Bn-ADP undergoes enzymatic dephosphorylation to N6-benzyladenosine, a ligand for adenosine receptors (A₁, A₃).

Metabolic Stability:

| Enzyme | Half-Life (h) | Product |

|---|---|---|

| Alkaline Phosphatase | 2.1 ± 0.3 | N6-Benzyladenosine |

| Ecto-5'-Nucleotidase | 3.8 ± 0.5 | N6-Benzyladenosine |

Receptor Affinity (Kᵢ, nM):

| Receptor | N6-Benzyladenosine | Native Adenosine |

|---|---|---|

| A₁ | 120 ± 15 | 290 ± 30 |

| A₃ | 85 ± 10 | 1,100 ± 150 |

Stability in Aqueous Solution

The 10 mM sodium salt formulation exhibits high stability at −20°C (12-month shelf life) but degrades by 15% after 48 hours at 25°C .

Degradation Products:

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

N6-Benzyladenosine 5'-diphosphate sodium salt is utilized as a substrate or inhibitor in various enzymatic reactions. Its structural modifications allow it to interact selectively with specific enzymes, making it a valuable tool in biochemical assays.

Enzyme Inhibition Studies

- Adenosine Kinase Inhibition : This compound has been shown to inhibit adenosine kinase, which is crucial for the regulation of intracellular adenosine levels. Inhibition studies indicate that N6-benzyladenosine 5'-diphosphate can effectively prevent the phosphorylation of adenosine, leading to increased levels of free adenosine in cells .

Cancer Research

N6-Benzyladenosine 5'-diphosphate sodium salt has demonstrated promising results in cancer cell proliferation studies. It has been evaluated for its cytotoxic effects against various leukemia and breast cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

- Cell Lines Tested : The compound was tested on CEM, HL-60, K562 leukemia cells, RPMI-8226 multiple myeloma cells, and MCF-7 breast cancer cells.

- Results : The compound showed significant inhibitory effects on cell proliferation with IC50 values indicating effective cytotoxicity at micromolar concentrations .

| Cell Line | IC50 (µM) |

|---|---|

| CEM | 15 |

| HL-60 | 12 |

| K562 | 10 |

| RPMI-8226 | 20 |

| MCF-7 | 25 |

Therapeutic Development

The potential therapeutic applications of N6-benzyladenosine 5'-diphosphate sodium salt extend beyond cancer treatment. Its ability to modulate cellular signaling pathways makes it a candidate for various therapeutic strategies.

Case Study: Anti-Toxoplasma Activity

Research has indicated that N6-benzyladenosine analogs exhibit anti-Toxoplasma activity. In vivo studies demonstrated that administration of these compounds led to increased survival rates in infected models, suggesting potential for treatment against Toxoplasma gondii infections .

Biochemical Assays and Research Tools

N6-Benzyladenosine 5'-diphosphate sodium salt is also employed as a research tool in biochemical assays to study nucleotide metabolism and signaling pathways.

Applications in RNA Research

Recent studies have explored the use of this compound as a cap analog in mRNA synthesis. Its incorporation into mRNA has been shown to enhance protein expression levels in mammalian cells, highlighting its utility in genetic engineering and synthetic biology .

Wirkmechanismus

N6-Benzyladenosine 5’-diphosphate sodium salt exerts its effects by inhibiting the ATPase activities of specific proteins, including mortalin, heat shock protein 70, and heat shock cognate 71 kDa protein . This inhibition disrupts the energy metabolism within cells, leading to reduced cell proliferation and potential apoptosis in cancer cells . The compound also interacts with various molecular targets and pathways involved in cell signaling and stress response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares N6-Benzyladenosine 5'-diphosphate sodium salt with structurally or functionally related nucleotide derivatives, based on the provided evidence:

Key Findings:

Structural Differences: N6-Substituent: The benzyl group in the target compound increases hydrophobicity compared to the methyl group in N6-methyladenosine derivatives. This may affect membrane permeability and protein binding affinity . Phosphate Count: The diphosphate form lacks the high-energy γ-phosphate present in triphosphate analogs (e.g., ZG-61891), limiting its utility in energy-dependent processes like polymerase elongation .

Salt Formulations :

- Sodium salts (e.g., target compound) are preferred for compatibility with physiological buffers, whereas triethylammonium salts (e.g., 2'-deoxyuridine diphosphate) may interfere with cationic enzyme activities .

Concentration and Stability :

- A 10 mM concentration is standard for aqueous nucleotide solutions to prevent precipitation. Higher concentrations (e.g., 100 mM in methylated ATP) require specialized stabilization to avoid hydrolysis .

Functional Applications :

- Triphosphates (e.g., ZG-61891) are critical for RNA/DNA synthesis, whereas diphosphates are more relevant in metabolic regulation (e.g., ADP-mediated kinase cascades) .

Biologische Aktivität

N6-Benzyladenosine 5'-diphosphate sodium salt (N6-BnADP) is a nucleotide analog that has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative studies with related compounds.

- Molecular Formula : C₁₃H₁₅N₄O₈P

- Molecular Weight : Approximately 437.35 g/mol

- Appearance : Colorless to slightly yellow aqueous solution

- pH : Approximately 7.5 ± 0.5

N6-BnADP primarily functions as a modulator of various enzymes involved in nucleotide metabolism and signal transduction pathways. Its biological activities can be summarized as follows:

- Enzyme Modulation : N6-BnADP has been shown to interact with enzymes such as glycogen phosphorylase, influencing metabolic regulation by acting as an inhibitor or activator depending on the context .

- Signaling Pathways : The compound is involved in key signaling pathways, including the stimulation of the CDK20/MAPK3 cascade, which plays a critical role in cell cycle progression and gene transcription regulation .

- Apoptosis Induction : Research indicates that N6-BnADP can promote apoptosis in certain cell lines by influencing adenosine kinase activity and altering ATP levels, which is crucial for cellular energy homeostasis .

Comparative Studies

N6-BnADP's biological activity can be compared with other nucleotides to understand its unique features better. Below is a table summarizing some structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N6-Benzyladenosine 5'-triphosphate sodium salt | C₁₄H₁₈N₅O₉P | Higher energy donor; more potent in certain assays |

| N6-Benzyladenosine 5'-monophosphate sodium salt | C₁₂H₁₅N₄O₆P | Simpler structure; less active than diphosphate form |

| Adenosine 5'-triphosphate | C₁₁H₁₅N₅O₁₃P₃ | Naturally occurring nucleotide; central role in energy transfer |

The unique benzyl modification at the sixth nitrogen position enhances N6-BnADP's binding properties and selectivity towards specific enzymes compared to other nucleotides, facilitating more precise investigations into biochemical pathways .

Study 1: Apoptotic Effects in HL-60 Cells

A study evaluated the effects of various N6-substituted adenosine derivatives on apoptosis in HL-60 cells. The results indicated that N6-BnADP significantly induced apoptosis, correlating with its intracellular conversion into mononucleotides that activate apoptotic pathways by reducing ATP levels .

Study 2: Protein Expression Enhancement

In another investigation, N6-BnADP was employed as a cap analog for mRNA synthesis. It was found that mRNAs capped with N6-benzyladenosine exhibited a 2- to 10-fold increase in protein expression in mammalian cells compared to standard capping methods. This suggests potential applications in enhancing mRNA stability and translation efficiency .

Applications in Research

N6-BnADP serves as a valuable tool in various research domains:

- Metabolic Studies : Its ability to modulate enzyme activity makes it ideal for studying metabolic pathways and regulatory mechanisms.

- Gene Expression Research : As a cap analog, it aids in understanding mRNA dynamics and protein synthesis.

- Therapeutic Investigations : Its apoptotic properties are being explored for potential applications in cancer therapies.

Q & A

Q. How should N6-Benzyladenosine 5'-diphosphate sodium salt-10 mM aqueous solution be prepared and stored to maintain stability?

- Methodological Answer : Dissolve the lyophilized compound in nuclease-free water or a buffer with pH 6.5–7.5 (e.g., 20 mM phosphate buffer) to minimize hydrolysis. Sterilize the solution using a 0.22 µm membrane filter. Aliquot to avoid freeze-thaw cycles and store at -80°C for long-term stability. Short-term use (≤1 week) at 4°C is acceptable if sterility is maintained. Degradation can be monitored via HPLC with ion-pairing reverse-phase chromatography .

Q. What buffer systems are compatible with this compound for in vitro enzymatic assays?

- Methodological Answer : Use low-ionic-strength buffers (e.g., 50 mM Tris-HCl, pH 7.4, or 20 mM HEPES, pH 7.0) to prevent interference with nucleotide-protein interactions. Avoid divalent cations like Mg²⁺ unless required for enzyme activity, as they may promote aggregation. For sulfotransferase assays, supplement with 1 mM DTT to stabilize enzymes like HS2ST .

Q. What quality control assays are recommended to verify the integrity of the solution?

- Methodological Answer : Perform UV-Vis spectroscopy (λmax ~259 nm for adenosine derivatives) to confirm concentration. Use LC-MS to detect degradation products (e.g., free phosphate or monophosphate derivatives). Ion-exchange chromatography (DEAE Sephadex) can validate purity, with deviations in retention time indicating impurities .

Advanced Research Questions

Q. How can synthesis efficiency be optimized for mRNA cap analogs incorporating N6-benzyladenosine derivatives?

- Methodological Answer : Use solid-phase synthesis with N6-phenoxyacetyl-protected phosphoramidites to improve yield. Activate the dinucleotide 5′-phosphate as a P-imidazolide and couple with m7GDP using ZnCl₂ as a catalyst, reducing reaction time from 48 h to ~2 h. Purify intermediates via ion-exchange chromatography (DEAE Sephadex) and confirm regioselective benzylation via NMR (¹H and ³¹P) .

Q. How does N6-benzylation affect the translational efficiency of mRNA in vivo compared to unmodified analogs?

- Methodological Answer : Conduct dual-luciferase reporter assays in HEK293T cells. Co-transfect capped mRNA (containing N6-benzyladenosine) with a Renilla luciferase control. Measure firefly/Renilla ratios at 24 h post-transfection. Compare to m7GpppG-capped mRNA. Note: N6-benzylation may enhance ribosome loading by stabilizing eIF4E-cap interactions but could reduce innate immune recognition .

Q. What experimental strategies mitigate hydrolysis of the diphosphate group during long-term storage?

- Methodological Answer : Add 5% (v/v) glycerol as a cryoprotectant and lyophilize the solution in aliquots. Rehydrate with degassed, cold buffer before use. For in vitro assays, include phosphatase inhibitors (e.g., 1 mM sodium orthovanadate) in reaction mixtures. Monitor hydrolysis via thin-layer chromatography (TLC) on cellulose plates with a mobile phase of isobutyric acid/NH₄OH/H₂O .

Q. How can contradictory data on enzymatic inhibition by adenosine derivatives be resolved?

- Methodological Answer : Systematically vary assay conditions:

- Test ATP/ADP contamination via luciferase-based assays.

- Use knockout cell lines (e.g., AMPK-null) to isolate off-target effects.

- Employ isothermal titration calorimetry (ITC) to measure binding affinity to target kinases (e.g., HS2ST) and rule out nonspecific interactions .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA guidelines for nucleotide handling: wear nitrile gloves, lab coats, and safety goggles. Use chemical fume hoods for reconstitution. Decontaminate spills with 10% (v/v) sodium hypochlorite. Ensure access to emergency eyewash stations and showers, as specified in laboratory safety manuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.